4,6-Dimethoxy-5-acetylpyrimidine
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Overview
Description
4,6-Dimethoxy-5-acetylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an acetyl group at position 5
Preparation Methods
The synthesis of 4,6-Dimethoxy-5-acetylpyrimidine can be achieved through several routes:
Solvolysis of 4,6-dialkoxy-5-acetylpyrimidines: This method involves the solvolysis of 4,6-dialkoxy-5-acetylpyrimidines to yield this compound.
Hydrolysis of 4,6-dichloro-5-acetylpyrimidine: The hydrolysis of 4,6-dichloro-5-acetylpyrimidine leads to the formation of this compound.
Condensation reactions: The condensation of 4,6-dialkoxy-5-acetylpyrimidines with benzalbisurea can also produce this compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4,6-Dimethoxy-5-acetylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethoxy-5-acetylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrimidine derivatives and their biological activities.
Industrial Applications: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-acetylpyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
4,6-Dimethoxy-5-acetylpyrimidine can be compared with other similar compounds, such as:
4,6-Dihydroxy-5-acetylpyrimidine: This compound has hydroxyl groups instead of methoxy groups and exhibits different reactivity and biological activity.
4,6-Dichloro-5-acetylpyrimidine: The presence of chloro groups makes it more reactive towards nucleophilic substitution reactions.
4,6-Dialkoxy-5-acetylpyrimidines: These compounds have alkoxy groups that can be varied to modify the properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)6-7(12-2)9-4-10-8(6)13-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSNRHJNYFYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CN=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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